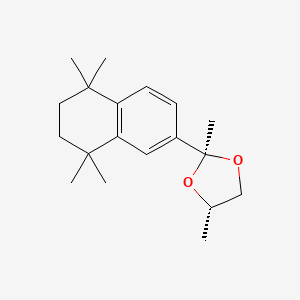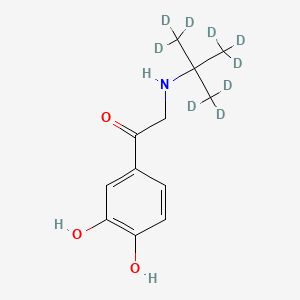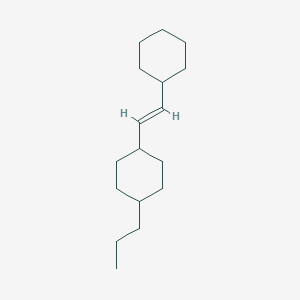
trans,trans-4-Propyldicyclohexylethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans,trans-4-Propyldicyclohexylethylene: is an organic compound with the molecular formula C17H30 It is a derivative of dicyclohexylethylene, characterized by the presence of a propyl group and two cyclohexyl rings connected by an ethylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Propyldicyclohexylethylene typically involves the following steps:
Cyclohexylation: Cyclohexane is reacted with 1,1-dichloroethane under appropriate conditions to form cyclohexyl alkyne.
Alkylation: The cyclohexyl alkyne is then reacted with propyl bromide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, especially at the cyclohexyl rings, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine) or alkyl halides under UV light or heat.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new biomolecules or pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which trans,trans-4-Propyldicyclohexylethylene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in different chemical reactions, influencing pathways such as:
Oxidation-Reduction Pathways: Involving electron transfer processes.
Substitution Reactions: Affecting molecular stability and reactivity.
類似化合物との比較
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Propyl-4’-vinyl-1,1’-bicyclohexane
Comparison:
- Structural Differences: While similar in having cyclohexyl rings and ethylene bridges, the position and type of substituents (e.g., propyl vs. vinyl groups) can significantly affect their chemical properties and reactivity.
- Uniqueness: trans,trans-4-Propyldicyclohexylethylene is unique due to its specific arrangement of the propyl group and the trans configuration of the cyclohexyl rings, which can influence its stability and reactivity in various chemical processes .
特性
分子式 |
C17H30 |
|---|---|
分子量 |
234.4 g/mol |
IUPAC名 |
1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane |
InChI |
InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+ |
InChIキー |
QRNGQGDEQAQBLU-SDNWHVSQSA-N |
異性体SMILES |
CCCC1CCC(CC1)/C=C/C2CCCCC2 |
正規SMILES |
CCCC1CCC(CC1)C=CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)


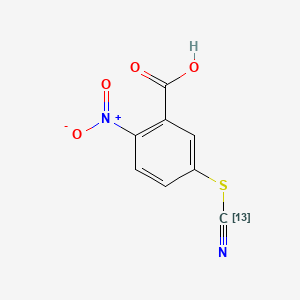
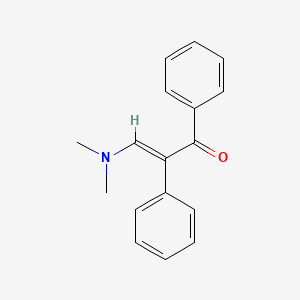
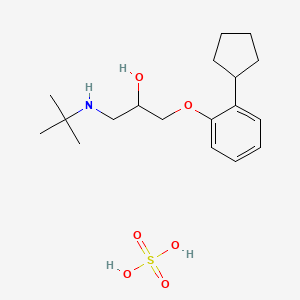
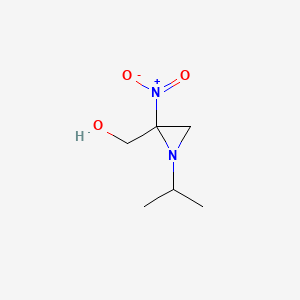



![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)

